molecular formula C25H24O5 B170849 Isochandalone CAS No. 121747-90-8

Isochandalone

Cat. No. B170849
M. Wt: 404.5 g/mol
InChI Key: CUDNUXBRPAPDBJ-UHFFFAOYSA-N
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Description

Isochandalone is a new isoflavone isolated from the methanol extractives from white lupin (cv. Kievskij Mutant) roots . It is a natural product from Derris robusta .


Molecular Structure Analysis

Isochandalone has a molecular weight of 404.46 and a formula of C25H24O5 . Its structure includes a flavonoid backbone, which is common in isoflavones .


Physical And Chemical Properties Analysis

Isochandalone has a density of 1.3±0.1 g/cm3, a boiling point of 607.7±55.0 °C at 760 mmHg, and a flash point of 209.2±25.0 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Cardiovascular Health

Isoflavones, including precursors biochanin and formononetin, have been studied for their cardiovascular benefits. A study demonstrated that isoflavone intervention significantly reduced arterial stiffness, improving systemic arterial compliance and reducing total peripheral resistance without affecting blood pressure or flow-mediated vasodilation (Teede et al., 2003).

Cancer Research

Isoflavones have been extensively investigated for their anticancer properties. Biochanin A, a natural isoflavone abundant in various plants, showed promising anticancer activity against estrogen receptor-positive breast cancer. It synergistically enhanced the potency of 5-fluorouracil in vitro and in vivo (Mahmoud et al., 2022).

Bone Health

A double-blind, randomized, placebo-controlled trial investigated the effects of isoflavones on bone density. It found that isoflavone supplementation from red clover significantly reduced the loss of lumbar spine bone mineral content and density, suggesting a protective effect on the lumbar spine in women (Atkinson et al., 2004).

Antiproliferative Effects

Isoflavones have shown antiproliferative effects on various cancer cell lines. Biochanin A and genistein strongly inhibited the proliferation of stomach cancer cell lines and induced apoptotic cell death, suggesting their potential as anticancer agents (Yanagihara et al., 1993).

Pharmaceutical and Cosmetic Applications

Isoflavones are important raw materials in healthcare products and cosmetics. Patents over the last 20 years have focused on enriched isoflavone fractions for dietary supplements, isoflavones in cosmetic products, and their incorporation in micro and nanostructured systems (Nemitz et al., 2016).

Diabetes Management

Biochanin A has been studied for its antidiabetic efficacy in type 2 diabetes. It significantly decreased blood glucose, improved insulin sensitivity, and reduced insulin resistance in diabetic animals, indicating its potential effect in diabetes management (Oza & Kulkarni, 2018).

Antioxidant Activity

The antioxidant activities of isoflavones and their metabolites were investigated, with some oxidative metabolites exhibiting higher antioxidant activities than genistein and daidzein. These findings highlight their potential physiological relevance as antioxidants (Rüfer & Kulling, 2006).

Therapeutic Potential of Biochanin A

Biochanin A, derived from red clover and other legumes, possesses neuroprotective, anticancer, antioxidant, anti-inflammatory, osteogenic, anti-hyperglycemic, and endothelial cell protective effects. Its therapeutic potential has been explored across various biological roles and models (Raheja et al., 2018).

properties

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-7-17-19(26)12-21-22(23(17)27)24(28)18(13-29-21)15-6-8-20-16(11-15)9-10-25(3,4)30-20/h5-6,8-13,26-27H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDNUXBRPAPDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317484
Record name Isochandalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochandalone

CAS RN

121747-90-8
Record name Isochandalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121747-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isochandalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
S Tahara, S Orihara, JL Ingham, J Mizutani - Phytochemistry, 1989 - Elsevier
… for which we propose the name isochandalone. The B-ring of isochandalone clearly resembled that of isoderrone 16 (Table 1) and thus only the A-ring substitution pattern remained to …
Number of citations: 99 www.sciencedirect.com
P Máximoa, A Lourenço… - … für Naturforschung C, 2002 - degruyter.com
… from Ulex jussiaei (Leguminosae) together with the isoflavones ulexins AÐC, lupalbigenin, isolupalbigenin, 7-O-methylisolupalbigenin, isoderrone, ulexone A and isochandalone, the …
Number of citations: 24 www.degruyter.com
JR Patil, SG Ghane, GC Nikalje - Bioactives and Pharmacology of …, 2023 - books.google.com
… [3', 4': 5", 6"] isoflavone, ulexone A, isochandalone, santal and lupiwighteone, 3'-methylorobol and genistein were reported (Mahabusarakam et al… HO OH scandinone isochandalone HO …
Number of citations: 1 books.google.com
W Mahabusarakam, S Deachathai, S Phongpaichit… - Phytochemistry, 2004 - Elsevier
… Further chromatography of fraction B5, followed by preparative TLC using chloroform as the solvent system gave isochandalone (12, 0.03 g). A solid from fraction B6 B7 and B8 was …
Number of citations: 120 www.sciencedirect.com
P Máximo, A Lourenço, SS Feio… - Journal of Natural …, 2002 - ACS Publications
… of an extra 3,3-dimethylallyl substituent at C-8 (ulexone A 8 and isolupalbigenin 8 ) must contribute to the antifungal activity since the presence of this substituent at C-6 [isochandalone …
Number of citations: 45 pubs.acs.org
LT Xin, SJ Yue, YC Fan, JS Wu, D Yan, HS Guan… - RSC …, 2017 - pubs.rsc.org
Cudrania tricuspidata is a perennial plant of the family Moraceae with numerous medicinal and nutritional applications. It has been widely used in East Asia as an important traditional …
Number of citations: 74 pubs.rsc.org
C Ito, T Matsui, K Miyabe, CM Hasan, MA Rashid… - Phytochemistry, 2020 - Elsevier
Three undescribed isoflavones, derriscandenon A, B, and C, together with seven known isoflavones were isolated and structurally characterized during a study of the chemical …
Number of citations: 9 www.sciencedirect.com
PM Dewick - The Flavonoids Advances in Research Since …, 2017 - api.taylorfrancis.com
5.1 Introduction 5.2 Recent developments in isolation techniques 5.. 3 lsotlavones 5.4 lsotlavanones 5.5 Rotenoids 5.6 Pterocarpans 5. 7 lsotlavans 5.8 Isotlavanols 5.9 lsotlav-. 3-enes …
Number of citations: 310 api.taylorfrancis.com
AR Ishaq, HAS El-Nashar, T Younis… - Journal of Pharmacy …, 2022 - academic.oup.com
Objectives Lupinus is a large and diverse genus comprising approximately 200 species, belonging to the family Fabaceae. Lupinus plants have been used for heart stimulants, nerves, …
Number of citations: 10 academic.oup.com
S Tahara, S Shibaki, JL Ingham… - … für Naturforschung C, 1990 - degruyter.com
Further investigation of the isoflavonoids in white lupin roots has revealed a new coumaronochromone with a 2-hydroxy-3-methyl-3-butenyl side chain (lupinalbin G), three new …
Number of citations: 29 www.degruyter.com

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